molecular formula C8H5BrN2O3 B1525624 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole CAS No. 1226072-60-1

5-Bromo-2-methyl-7-nitro-1,3-benzoxazole

Cat. No. B1525624
CAS RN: 1226072-60-1
M. Wt: 257.04 g/mol
InChI Key: VDUGSDRNCGHUBQ-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-7-nitro-1,3-benzoxazole is a chemical compound with the CAS Number: 1226072-60-1 . It has a molecular weight of 257.04 and its IUPAC name is 5-bromo-2-methyl-7-nitro-1,3-benzoxazole .


Synthesis Analysis

The synthesis of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole involves a reaction with acetylhydroxamic acid and sulfuric acid in acetonitrile at 80℃ under 1292.9 Torr for 8 minutes . The reaction mixture is then diluted with ethyl acetate and saturated sodium bicarbonate solution is added drop-wise .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole is 1S/C8H5BrN2O3/c1-4-10-6-2-5(9)3-7(11(12)13)8(6)14-4/h2-3H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole are not mentioned in the search results, benzoxazole derivatives in general have been used as starting materials for different mechanistic approaches in drug discovery .


Physical And Chemical Properties Analysis

5-Bromo-2-methyl-7-nitro-1,3-benzoxazole is a powder at room temperature .

Scientific Research Applications

Antimicrobial Applications

Benzoxazole derivatives, including compounds similar to 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole, have been shown to possess antimicrobial properties. The presence of electron-withdrawing groups can improve activity against various pathogens such as Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, and Aspergillus niger . This suggests potential use in developing new antimicrobial agents.

Antifungal Applications

These compounds have also displayed antifungal activity comparable to standard drugs like voriconazole against Aspergillus niger . This indicates a possible role in antifungal drug development.

Preservative Applications

A related compound, 5-bromo-5-nitro-1,3-Dioxane, has been used as a preservative for biological molecules and solutions due to its effectiveness against bacteria and fungi . This suggests that 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole could potentially serve a similar function.

Analytical Chemistry Applications

The structural characteristics of benzoxazoles make them suitable for analytical chemistry applications. They can be used in NMR, HPLC, LC-MS, and UPLC for various analytical purposes .

Research Chemical Applications

As a research chemical, 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole can be used in chemical libraries for drug discovery and development processes .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-2-methyl-7-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O3/c1-4-10-6-2-5(9)3-7(11(12)13)8(6)14-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUGSDRNCGHUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C(=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methyl-7-nitro-1,3-benzoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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